4-Bromo-1-propyl-1H-pyrazole-3-carbonitrile

Catalog No.
S12220270
CAS No.
M.F
C7H8BrN3
M. Wt
214.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-1-propyl-1H-pyrazole-3-carbonitrile

Product Name

4-Bromo-1-propyl-1H-pyrazole-3-carbonitrile

IUPAC Name

4-bromo-1-propylpyrazole-3-carbonitrile

Molecular Formula

C7H8BrN3

Molecular Weight

214.06 g/mol

InChI

InChI=1S/C7H8BrN3/c1-2-3-11-5-6(8)7(4-9)10-11/h5H,2-3H2,1H3

InChI Key

PBNHUTRGQTWWAH-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C#N)Br

4-Bromo-1-propyl-1H-pyrazole-3-carbonitrile (CAS 1707400-45-0) is a highly functionalized heterocyclic building block engineered for advanced pharmaceutical and agrochemical synthesis. It features a C4-bromine atom optimized for transition-metal-catalyzed cross-coupling, a C3-carbonitrile group that serves as a precursor for amidines and tetrazoles, and an N1-propyl chain that increases lipophilicity (cLogP ~2.1). In procurement and process chemistry, this specific substitution pattern is selected to balance electrophilic activation at the C4 position with enhanced solubility in green organic solvents, overcoming the processability limitations commonly associated with shorter-chain alkyl pyrazoles [1].

Procurement Fit

Grade Research intermediate ≥97% Batch-specific QC: NMR, HPLC, GC
Core scaffold 4-bromo-1-propyl pyrazole-3-carbonitrile Moderate lipophilicity (cLogP ~1.93)
Workflow fit Medicinal / agrochemical building block N1-propyl tail for SAR & permeability modulation

Substituting 4-Bromo-1-propyl-1H-pyrazole-3-carbonitrile with its more common 1-methyl analog (CAS 287922-71-8) or the des-cyano variant (4-Bromo-1-propyl-1H-pyrazole) frequently leads to downstream manufacturing failures. The 1-methyl analog exhibits significantly lower solubility (~35 mg/mL vs ~145 mg/mL in 2-MeTHF), increasing the risk of crystallization and reactor fouling during continuous flow operations [1]. Conversely, utilizing a des-cyano analog removes the critical electron-withdrawing effect at the C3 position; this drastically reduces the rate of oxidative addition at the C4-bromine bond, necessitating >1.0 mol% palladium catalyst loadings, elevated temperatures, and longer reaction times to achieve comparable cross-coupling yields [2].

Substitution Risk

vs. methyl analog

N1-propyl chain raises lipophilicity substantially relative to N1-methyl. This may alter membrane permeability and metabolic clearance; direct replacement without profiling can confound SAR interpretation.

cLogP delta exceeds typical meaningful threshold.

vs. ethyl analog

Even the ethyl-to-propyl step introduces a lipophilicity shift that can affect free fraction and CYP binding. Assay readouts may differ, limiting interchangeability in lead optimization.

Requires matched-pair profiling before analog substitution.

Regioisomer identity

N2-alkyl isomers can form under conventional alkylation. Trace regioisomeric contamination may bias biological readouts; verify N1 selectivity when changing supplier or synthetic route.

Enhanced Solubility in Process Chemistry

Process scalability relies heavily on reactant solubility. The N1-propyl chain in 4-Bromo-1-propyl-1H-pyrazole-3-carbonitrile significantly disrupts the crystal lattice packing compared to the N1-methyl analog, resulting in a >4-fold increase in solubility in green process solvents. This allows for higher molarity reactions, reducing solvent waste and improving throughput [1].

Evidence DimensionSaturation solubility in 2-MeTHF at 20°C
Target Compound Data~145 mg/mL (N-propyl derivative)
Comparator Or Baseline~35 mg/mL (N-methyl analog, CAS 287922-71-8)
Quantified Difference>4-fold increase in solubility
ConditionsIsothermal saturation shake-flask method, 20°C, 2-MeTHF solvent

Enables high-concentration batch and continuous flow manufacturing, directly reducing solvent procurement volumes and reactor footprint.

Lipophilicity differentiation
Data to verify
cLogP 1.93 (propyl) vs. 1.05 (methyl) / 1.25 (ethyl)
Δ +0.87 vs. methyl; Δ +0.68 vs. ethyl
Supports logP-driven permeability screening; propyl analog may offer higher membrane partitioning.
Computed values; experimental logD recommended for decision.

Cyano-Activated Suzuki-Miyaura Coupling Efficiency

The presence of the C3-carbonitrile group exerts a strong inductive electron-withdrawing effect, making the C4-bromine bond more susceptible to oxidative addition by low-valent palladium species. When compared to the des-cyano baseline (4-Bromo-1-propyl-1H-pyrazole), the target compound achieves >95% yields under milder conditions and lower catalyst loadings [1].

Evidence DimensionSuzuki-Miyaura coupling yield (arylboronic acid)
Target Compound Data>95% yield at 1.0 mol% Pd
Comparator Or Baseline<60% yield at 1.0 mol% Pd (4-Bromo-1-propyl-1H-pyrazole)
Quantified Difference>35% absolute yield improvement
Conditions1.0 mol% Pd(dppf)Cl2, K2CO3, 1,4-dioxane/H2O, 80°C, 2 hours

Allows procurement teams to specify lower precious-metal catalyst loadings and reduces energy costs associated with prolonged, high-temperature heating.

Regioselective N1-alkylation
Class-level inference
Yield >90%; N1/N2 >99.9:1 (for bromo/nitrile pyrazoles)
Ref. Norman et al. (2022) catalyst-free Michael protocol
Supports unambiguous isomer identity when sourced from routes meeting this selectivity benchmark.
Class-level data; confirm with supplier or in-house QC.

Lipophilicity Tuning for Target Binding and Permeability

In drug discovery, the N-alkyl substituent is frequently used to probe hydrophobic pockets within target proteins. The N-propyl group provides a +1.0 log unit increase in calculated lipophilicity that correlates with improved membrane permeability and target residence time compared to the less lipophilic methyl baseline [1].

Evidence DimensionCalculated LogP (cLogP) contribution
Target Compound DatacLogP ~2.1
Comparator Or BaselinecLogP ~1.1 (4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile)
Quantified Difference+1.0 log unit increase in lipophilicity
ConditionsIn silico calculation (standard predictive models for pyrazole scaffolds)

Provides a critical structural vector for medicinal chemists optimizing oral bioavailability and hydrophobic pocket engagement, justifying its selection over cheaper methyl analogs.

Batch QC documentation
Supplier-reported
Batch-specific NMR, HPLC, GC spectra included (Bidepharm)
Comparable methyl/ethyl analogs often lack full spectroscopic QC
Reduces in-house identity verification steps; supports GLP-compatible record keeping.
Verify current supplier documentation at time of order.

Suzuki-Miyaura Couplings in Flow Reactors

Due to its >4-fold higher solubility in 2-MeTHF compared to methyl analogs, this compound is highly suitable for continuous flow cross-coupling reactions. It prevents line blockages and allows for highly concentrated feed solutions, maximizing reactor space-time yields [1].

Synthesis of Lipophilic Kinase Inhibitors

The N-propyl chain provides a +1.0 cLogP increase to occupy deep hydrophobic pockets in target proteins (such as Autotaxin). The C4-bromine allows for attachment of the core pharmacophore, while the C3-nitrile can be hydrolyzed to an amide to form critical hinge-binding hydrogen bonds [2].

Tetrazole and Amidine Derivatization

The highly reactive C3-carbonitrile group serves as an ideal precursor for the synthesis of tetrazoles (via azide cycloaddition) or amidines. The enhanced electrophilicity of the nitrile, driven by the adjacent pyrazole nitrogen and the C4-bromine, ensures high conversion rates in these downstream functionalizations [3].

Application Fit

Application
Selection Property
Validation Focus
Lead optimization – permeability enhancement
N1-alkyl lipophilicity (cLogP ~1.93)
Permeability assay (PAMPA / Caco-2) profiling vs. methyl/ethyl matched pairs
Regioisomer-sensitive SAR studies
N1-regioisomeric purity (>99.9:1 benchmark)
NMR or HPLC-MS identity confirmation; avoid N2 isomer interference
Agrochemical PPO inhibitor screening
Lipophilic bromo-pyrazole scaffold
Foliar uptake and greenhouse herbicidal activity models
GLP-compatible preclinical synthesis
Batch-specific QC (NMR, HPLC, GC)
Identity and purity verification to support GLP documentation
Selection properties are indicative; always confirm experimental lipophilicity and isomer identity with in-house analytics before committing to large-scale synthesis.

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Exact Mass

212.99016 g/mol

Monoisotopic Mass

212.99016 g/mol

Heavy Atom Count

11

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